2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

描述

属性

IUPAC Name |

2-chloro-1-(4-ethoxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNOQEKGFXLAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological profiles, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

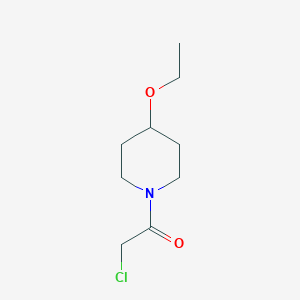

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro group and a piperidine moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily explored in the context of cancer therapy, neuropharmacology, and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer progression, particularly Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation.

Mechanism of Action:

- PLK4 Inhibition: The compound acts as a selective inhibitor of PLK4, leading to mitotic defects and subsequent apoptosis in cancer cells. This mechanism was demonstrated through various assays measuring cell proliferation and viability in cancer cell lines such as HeLa and NIH/3T3 .

Case Study:

In a study evaluating the efficacy of PLK4 inhibitors, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 30 µM depending on the cell type .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | PLK4 inhibition |

| NIH/3T3 | 25 | Mitotic disruption |

| MCF7 | 20 | Apoptosis induction |

Neuropharmacological Effects

The piperidine structure contributes to its interaction with neurotransmitter systems. Compounds containing piperidine have shown promise in treating neurodegenerative diseases by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE).

Research Findings:

In vitro studies indicate that derivatives of piperidine can enhance cognitive function by increasing acetylcholine availability in synaptic clefts. This effect is particularly relevant in Alzheimer's disease models where cholinergic signaling is compromised .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.

Key Parameters:

- Solubility: The compound shows moderate solubility (0.661 mg/ml), which is essential for bioavailability.

- Lipophilicity: Log P values indicate favorable permeability across biological membranes (Log P ≈ 1.42) .

Toxicological Profile:

Preliminary toxicity studies suggest that while the compound exhibits anticancer properties, further investigations are needed to evaluate its long-term safety and potential side effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one and its analogs:

Key Comparative Insights:

Substituent Effects on Solubility :

- The 4-ethoxy group in the target compound likely improves aqueous solubility compared to the 4-methyl analog (175.65 g/mol, ). Ethoxy groups reduce hydrophobicity, as seen in piperazine derivatives where polar substituents enhance bioavailability .

- In contrast, the 4-hydroxypiperidine derivative (253.72 g/mol, ) exhibits strong hydrogen-bonding capacity, which may increase melting points but reduce membrane permeability.

Reactivity and Synthetic Utility: Chloroacetyl derivatives are widely used in nucleophilic substitution reactions. For example, 2-chloro-1-(pyrimidinylphenyl)piperazinyl ethanone (C₁₆H₁₆ClN₅O) forms covalent bonds with thiol-containing biomolecules, a property exploited in kinase inhibitor design .

Biological Activity: While direct data on the target compound are unavailable, analogs like 2-chloro-1-(5-(4-nitrophenyl)pyrazolyl)ethanone (C₁₁H₉ClN₂O₃, ) show anticancer activity via EGFR inhibition. Substituents on the piperidine ring (e.g., ethoxy vs. isopropyl) may modulate selectivity for specific kinase domains.

Crystallographic and Stability Profiles :

- Piperidine derivatives with hydroxyl or ethoxy groups (e.g., ) often form stable crystals due to hydrogen-bonding networks, as validated by X-ray diffraction studies .

- Hydrochloride salt forms (e.g., ) enhance stability and crystallinity, critical for pharmaceutical formulation.

Research Findings and Limitations

- Synthetic Routes : The target compound can likely be synthesized via chloroacetylation of 4-ethoxypiperidine using chloroacetyl chloride, analogous to methods described for 4-methylpiperidine derivatives (e.g., THF solvent, triethylamine base, 0–5°C conditions ).

- Gaps in Data: No direct biological or toxicity data exist for this compound.

- Contradictions : While ethoxy groups generally improve solubility, some evidence suggests they may reduce metabolic stability in vivo compared to methyl groups .

准备方法

Acylation of 4-Ethoxypiperidine with Chloroacetyl Chloride

A common and direct approach involves the reaction of 4-ethoxypiperidine with chloroacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran under basic conditions to neutralize the generated hydrochloric acid.

- Dissolve 4-ethoxypiperidine in dry dichloromethane.

- Cool the solution to 0–5 °C in an ice bath.

- Slowly add chloroacetyl chloride dropwise with stirring.

- Add a base such as triethylamine or sodium bicarbonate to capture HCl.

- Stir the reaction mixture at room temperature for several hours (typically 3–6 hours).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water, extract the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to obtain the target compound as a yellow or colorless solid.

Alternative Synthetic Routes

Some patents and literature suggest the use of chloroacetyl anhydride or chloroacetic acid derivatives activated by coupling reagents (e.g., DCC, EDC) for milder reaction conditions, especially when sensitive functional groups are present.

Additionally, substitution reactions starting from 2-chloroacetyl derivatives and 4-ethoxypiperidine under reflux conditions in polar aprotic solvents (e.g., DMF) have been reported, allowing for different reaction kinetics and yields.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, DMF | Dry solvents preferred to avoid hydrolysis |

| Temperature | 0–5 °C during addition, then room temp | Cooling controls exothermic acylation |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl, prevents side reactions |

| Reaction Time | 3–6 hours | Monitored by TLC for completion |

| Purification | Silica gel chromatography | Removes unreacted starting materials and byproducts |

| Yield | Typically 60–85% | Dependent on purification and reaction scale |

Research Findings and Analytical Data

- The reaction typically yields a yellow solid product, consistent with the chloroacetamide structure.

- Mass spectrometry (MS) confirms the molecular ion peak corresponding to the compound's molecular weight.

- Proton nuclear magnetic resonance (^1H NMR) spectra show characteristic signals for the piperidine ring protons, ethoxy group, and the methylene adjacent to the chloro group.

- Infrared (IR) spectroscopy confirms the presence of the amide carbonyl stretch (~1650 cm^-1) and C–Cl bond vibrations.

- Purification by silica gel chromatography is effective in isolating the compound with high purity.

Summary Table of Preparation Methods

| Method ID | Starting Materials | Reagents/Conditions | Yield (%) | Purification Method | Key Notes |

|---|---|---|---|---|---|

| 1 | 4-Ethoxypiperidine + Chloroacetyl chloride | DCM, triethylamine, 0–25 °C, 4 h | 70–85 | Silica gel column chromatography | Standard acylation route |

| 2 | 4-Ethoxypiperidine + Chloroacetyl anhydride | THF, base, room temperature | 60–75 | Chromatography | Milder conditions, less HCl formed |

| 3 | 4-Ethoxypiperidine + Chloroacetic acid + coupling reagent | DMF, coupling agent, reflux | 65–80 | Chromatography | Alternative activation method |

常见问题

Q. How to design a SAR (Structure-Activity Relationship) study for derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic modifications (e.g., varying substituents on the piperidine ring).

- Step 2 : Screen against target proteins (e.g., kinase assays) to quantify potency.

- Step 3 : Perform QSAR modeling (e.g., CoMFA) to correlate structural features with activity.

- Step 4 : Validate top candidates in cell-based assays (e.g., apoptosis, cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。